molecular formula C10H11FN4O B13202188 1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one

1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B13202188
M. Wt: 222.22 g/mol
InChI Key: YZTSVHKWEBUPLB-UHFFFAOYSA-N
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Description

1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazolone core structure, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 6-aminopyridine with ethyl acetoacetate under basic conditions to form an intermediate, which is then fluorinated using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST). The final step involves cyclization to form the pyrazolone ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolones, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. For instance, as an MPO inhibitor, it binds to the active site of the enzyme, preventing the formation of reactive oxygen species and reducing oxidative stress . This interaction is crucial in mitigating the effects of inflammatory diseases and protecting tissues from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Aminopyridin-3-yl)-3-methyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one
  • 1-(6-Aminopyridin-3-yl)-3-ethyl-4-chloro-4,5-dihydro-1H-pyrazol-5-one
  • 1-(6-Aminopyridin-3-yl)-3-ethyl-4-bromo-4,5-dihydro-1H-pyrazol-5-one

Uniqueness

1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for pharmaceutical research .

Properties

Molecular Formula

C10H11FN4O

Molecular Weight

222.22 g/mol

IUPAC Name

2-(6-aminopyridin-3-yl)-5-ethyl-4-fluoro-4H-pyrazol-3-one

InChI

InChI=1S/C10H11FN4O/c1-2-7-9(11)10(16)15(14-7)6-3-4-8(12)13-5-6/h3-5,9H,2H2,1H3,(H2,12,13)

InChI Key

YZTSVHKWEBUPLB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=O)C1F)C2=CN=C(C=C2)N

Origin of Product

United States

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